1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone
Description
1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (CAS: 1186502-34-0) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an amino group at position 5 and an acetyl group at position 2. Its molecular formula is C₉H₉N₃O, with a molar mass of 175.19 g/mol .
Properties
IUPAC Name |
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5(13)8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPIPWNVGCBMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Amination Sequence
A common approach involves bromination at the 5-position of 1H-pyrrolo[2,3-b]pyridine followed by amination. For example:
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Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.
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Step 2 : Buchwald–Hartwig amination with ammonia or benzophenone imine introduces the amino group.
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Step 3 : Acetylation at the 2-position via Friedel–Crafts acylation using acetyl chloride and AlCl₃.
Tosyl Protection-Deprotection
To prevent side reactions during acetylation, the pyrrole nitrogen is often protected:
Multicomponent Cyclocondensation
Cyclocondensation of 2-aminopyrrole derivatives with acetylacetone or related diketones provides a one-pot route:
Suzuki Coupling-Mediated Synthesis
Palladium-catalyzed cross-coupling enables modular construction:
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Step 1 : Iodination of 1H-pyrrolo[2,3-b]pyridine at the 2-position using N-iodosuccinimide (NIS).
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Step 2 : Suzuki coupling with boronic esters to introduce acetyl groups.
Notable Example : Use of Pd(OAc)₂ and SPhos ligand achieves 70% yield.
Optimization and Challenges
Solvent and Catalyst Effects
Competing Side Reactions
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N-Acetylation : Occurs if the pyrrole nitrogen is unprotected, reducing desired product yield.
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Oxidation : The amino group may oxidize during workup; adding ascorbic acid mitigates this.
Comparative Data Tables
Table 1. Summary of Key Methods
Table 2. Reaction Conditions and Outcomes
| Step | Temperature (°C) | Time (h) | Key Observation |
|---|---|---|---|
| Bromination | 0–25 | 2–4 | Regioselective at C5 |
| Tosyl Protection | 0–10 | 1–2 | Prevents N-acetylation side reactions |
| Friedel–Crafts Acylation | 80–100 | 6–8 | Requires strict anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Research Tool in Molecular Biology
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone has been utilized as a research tool to study protein interactions. It has shown efficacy in binding to and inhibiting specific ion channels, which are critical in various physiological processes. This property makes it valuable for investigating the mechanisms of ion channel regulation and their roles in diseases such as epilepsy and cardiac arrhythmias .
Pharmacological Properties
The compound has been identified as a potential inhibitor of certain kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders. The ability of this compound to modulate kinase activity suggests its potential as a lead compound in drug development aimed at these diseases .
Cancer Research
A study highlighted the compound's cytotoxic effects against various cancer cell lines. It was shown to induce apoptosis (programmed cell death) in colon cancer cells, indicating its potential as an anticancer agent. The mechanism involves the disruption of cellular signaling pathways that are crucial for cancer cell survival .
Neurological Studies
In neurological research, the compound's ability to modulate ion channels has been explored in the context of neurodegenerative diseases. By inhibiting specific ion channels, it may help alleviate symptoms associated with conditions like Alzheimer's disease and multiple sclerosis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrrolo[2,3-b]pyridine derivatives. The development of derivatives of this compound could enhance its pharmacological properties and broaden its application spectrum. For instance, modifications to the amino group or the ethanone moiety may lead to compounds with improved potency or selectivity against specific targets .
Mechanism of Action
The mechanism by which 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Electronic and Reactivity Differences
- Amino Group (Target Compound): The 5-NH₂ group is electron-donating, activating the pyrrolo-pyridine ring for electrophilic substitution. It also facilitates hydrogen bonding, critical for interactions with biological targets like kinases .
- Fluorine Substituent : The 5-F analog (C₉H₇FN₂O) exhibits enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation. This is advantageous in drug design for prolonged half-life .
- Thieno-Pyridine Derivatives: Replacement of the pyrrolo ring with a thieno system (e.g., C₁₈H₁₂BrN₃O₂S) alters electronic properties, reducing basicity and enhancing π-stacking interactions with aromatic residues in proteins .
Biological Activity
1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Specifically, it has been shown to inhibit TNIK (TRAF2 and NCK interacting kinase), which plays a significant role in various cellular processes including inflammation and cancer progression.
Inhibition of TNIK
In a study involving an in-house screening of pyrrolo[2,3-b]pyridine derivatives, compounds similar to this compound demonstrated high inhibition rates on TNIK with IC50 values lower than 1 nM. This suggests that the compound could be effective in modulating immune responses by inhibiting IL-2 secretion, which is crucial for T-cell activation and proliferation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit kinases involved in tumor growth and metastasis.
- Anti-inflammatory Agents : The compound's inhibition of TNIK may contribute to reducing inflammation in various diseases.
Case Study 1: Anti-Cancer Activity
Research has indicated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant anti-cancer properties. For example, compounds related to this compound have shown potent activity against leukemia cell lines. The most active derivatives achieved GI50 values in the nanomolar range and induced apoptosis through mechanisms involving mitochondrial depolarization and caspase activation .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives. Compounds were tested for their ability to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds effectively reduced cytokine production, highlighting their potential as anti-inflammatory agents .
Data Summary
Q & A
Q. What are the established synthetic methodologies for 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone?
The synthesis involves multi-step reactions, including halogenation, coupling, and deprotection. Key methodologies include:
- Halogenation : N-Iodosuccinimide (NIS) in acetone at room temperature introduces iodine at reactive positions .
- Protection/Deprotection : NaH and TsCl in THF protect amines, while KOH in ethanol removes protecting groups .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH/H₂O at 90–105°C . Example Route :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | NIS, acetone, rt | Halogenation | |
| 2 | NaH, TsCl, THF, 0°C to rt | Sulfonamide formation | |
| 3 | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Suzuki coupling | |
| 4 | KOH, EtOH, 80°C | Deprotection |
Q. How is the structural identity of this compound confirmed experimentally?
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data is limited, analogous pyrrolopyridine derivatives exhibit hazards:
- Acute toxicity (Category 4) : Use fume hoods, gloves, and goggles.
- Skin/eye irritation : Immediate flushing with water for 15+ minutes if exposed .
- Storage : Inert atmosphere, sealed containers, and compatibility checks with solvents .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
- Frontier molecular orbitals : Predict regioselectivity in cross-coupling reactions.
- Solvent effects : COSMO-RS models optimize reaction media for yield improvements.
Q. What structure-activity relationships (SAR) are observed in pyrrolo[2,3-b]pyridine derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .
- Amino group positioning : The 5-amino moiety improves hydrogen-bonding interactions in target binding . Case Study : 3,5-Disubstituted derivatives show enhanced kinase inhibition compared to monosubstituted analogs .
Q. How are crystallographic data contradictions resolved (e.g., disorder vs. twinning)?
- Data collection : High-resolution (<1.0 Å) datasets minimize noise.
- SHELXD/SHELXE : Robustly phase macromolecular twinned crystals .
- Validation tools : R-factor, Fo-Fc maps, and ADDSYM in Olex2 detect symmetry mismatches .
Q. What strategies optimize reaction yields in challenging coupling steps?
- Catalyst screening : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr for aryl boronic acid coupling) .
- Additives : TBAB (tetrabutylammonium bromide) enhances solubility in biphasic systems .
Q. How does solvent choice impact the stability of intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
